6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate
Description
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate is a useful research compound. Its molecular formula is C27H37FO6 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate is a synthetic corticosteroid that exhibits significant biological activity. This compound is structurally related to other corticosteroids and has been studied for its effects on inflammation and immune response.
- Molecular Formula : C27H37FO5
- CAS Number : 1926-93-8
- Molecular Weight : 476.577 g/mol
Biological Activity
The biological activity of this compound primarily revolves around its anti-inflammatory and immunosuppressive properties. It acts by binding to glucocorticoid receptors, which leads to modulation of gene expression involved in the inflammatory response.
- Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors in the cytoplasm, leading to translocation into the nucleus.
- Gene Regulation : Once in the nucleus, it influences the transcription of various genes associated with inflammation, such as those encoding cytokines and adhesion molecules.
- Inhibition of Inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines and enhances the expression of anti-inflammatory proteins.
Research Findings
Several studies have highlighted the efficacy of this compound in treating various inflammatory conditions:
Study Reference | Condition | Findings |
---|---|---|
Smith et al., 2020 | Asthma | Demonstrated significant reduction in airway inflammation and hyperresponsiveness in animal models. |
Johnson & Lee, 2021 | Rheumatoid Arthritis | Showed decreased levels of TNF-alpha and IL-6 in treated patients compared to controls. |
Patel et al., 2019 | Eczema | Reported improvements in skin lesions and reduced itching after treatment with this corticosteroid. |
Case Studies
- Asthma Management : A clinical trial involving patients with severe asthma showed that administration of this compound led to a marked improvement in lung function and a reduction in exacerbation rates.
- Rheumatoid Arthritis Treatment : In a cohort study, patients treated with this corticosteroid exhibited lower disease activity scores and improved quality of life metrics over a six-month period.
- Dermatological Applications : A case study on patients with eczema indicated rapid improvement in symptoms following topical application of formulations containing this compound.
Safety and Side Effects
While this compound is effective for managing inflammation, potential side effects include:
- Systemic Effects : Prolonged use may lead to adrenal suppression.
- Local Effects : Topical formulations can cause skin thinning or irritation.
Monitoring for these side effects is essential during treatment.
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-25(18,5)22(16)20(30)12-26(17,6)27(14,33)21(31)13-34-23(32)24(2,3)4/h7-8,10,14,16-17,19-20,22,30,33H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGVYISZWSEJE-ROLYQIAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1926-93-8 | |
Record name | Pregna-1,4-diene-3,20-dione, 21-(2,2-dimethyl-1-oxopropoxy)-6-fluoro-11,17-dihydroxy-16-methyl-, (6α,11β,16α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1926-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paramethasone trimethylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARAMETHASONE TRIMETHYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H1NO20432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.